molecular formula C24H28N4O4 B2914701 N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide CAS No. 1251635-68-3

N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide

Cat. No.: B2914701
CAS No.: 1251635-68-3
M. Wt: 436.512
InChI Key: VBJRESQKLHHUPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, intended for Research Use Only. It features a 1,2,4-oxadiazole heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities. Compounds containing the 1,2,4-oxadiazole moiety and acetamide linkage have been investigated as potential therapeutic agents, with recent studies highlighting their role as antiproliferative agents and inhibitors of specific enzymes like thymidylate synthase (TS), a key target in oncology (see, for example, Arab J Chem. 2020 and ACS Omega. 2023). The structural combination of the oxadiazole ring with a piperidine moiety and dimethoxyphenyl group suggests potential for this compound to be explored in similar areas, including as a small-molecule inhibitor for various biochemical pathways. Researchers may find value in evaluating this compound for its mechanism of action, binding affinity, and efficacy in cellular or enzymatic assays. This product is strictly for laboratory research and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-16-5-4-6-18(11-16)23-26-24(32-27-23)17-7-9-28(10-8-17)15-22(29)25-19-12-20(30-2)14-21(13-19)31-3/h4-6,11-14,17H,7-10,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJRESQKLHHUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-2-(4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a complex structure that combines a piperidine ring with an oxadiazole moiety. The presence of the 3,5-dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have demonstrated efficacy against various bacterial strains. A study indicated that certain oxadiazole derivatives showed minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL against Staphylococcus aureus .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget OrganismMIC (µg/mL)
Compound AStaphylococcus aureus1.56
Compound BBacillus subtilis0.78
Compound CMycobacterium bovis4–8

Anticancer Activity

The biological activity of this compound has also been investigated in the context of cancer therapy. Studies involving similar oxadiazole derivatives have reported their ability to induce apoptosis in cancer cells. For example, one study found that a related compound increased p53 expression levels and caspase-3 cleavage in MCF-7 breast cancer cells, suggesting a mechanism for inducing programmed cell death .

Table 2: Summary of Anticancer Effects

Compound NameCancer Cell LineMechanism of Action
Compound DMCF-7Increased p53 and caspase-3 levels
Compound EA549 (lung cancer)Induction of apoptosis

Mechanistic Insights

Molecular docking studies have been employed to understand the binding affinity of this compound to specific biological targets. These studies suggest strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins . Such interactions are critical for the compound's bioactivity.

Case Studies and Research Findings

Several case studies highlight the potential of oxadiazole derivatives in drug discovery:

  • Antitubercular Effects : A series of oxadiazole compounds were tested for their activity against Mycobacterium tuberculosis, showing promising results with MIC values ranging from 4–8 µM for some derivatives .
  • Cytotoxicity Studies : In vitro studies revealed that certain oxadiazole derivatives exhibited cytotoxic effects on various cancer cell lines, marking them as potential candidates for further development in oncology .

Comparison with Similar Compounds

Key Findings :

  • Substituent Positioning : The target compound’s 3,5-dimethoxyphenyl group provides symmetrical electron-donating effects, contrasting with Z9’s single 4-methoxyphenyl group, which may reduce steric hindrance .
  • Synthetic Challenges : The target compound and 8e both exhibit low yields (~10%), suggesting inherent difficulties in coupling dimethoxyphenyl groups to oxadiazole intermediates .

Analogues with Triazole and Thiazole Cores

Table 2: Comparison with Heterocyclic Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-Ethoxyphenyl)-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide 1,2,4-Triazole Ethoxyphenyl-pyridinyl with sulfanyl linkage 491.57 Enhanced polarity due to sulfanyl group; pyridinyl may improve solubility
2-{[4-Allyl-5-(2-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,5-Dichlorophenyl)Acetamide 1,2,4-Triazole Allyl-dichlorophenyl 447.34 Electrophilic chlorine substituents; potential toxicity concerns
ZINC29761473 (Z7) Thiazole 2,3-Dimethoxyphenyl-methylthiazole 387.44 Thiazole’s sulfur atom may enhance metal-binding capacity

Key Findings :

  • Triazole vs.
  • Thiazole Limitations : Z7’s thiazole ring shows lower metabolic stability than oxadiazoles, as sulfur atoms are prone to oxidation in vivo .

Pharmacological and Binding Profile Comparisons

  • Enzyme Inhibition : The 1,2,4-oxadiazole moiety is shared with PSN632408, a plasmodium protease inhibitor, implying possible utility in antiparasitic drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.